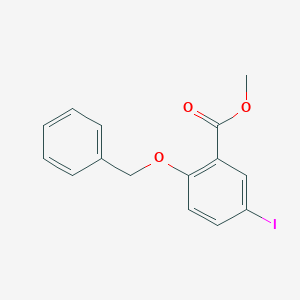

Methyl 2-(benzyloxy)-5-iodobenzoate

Description

Methyl 2-(benzyloxy)-5-iodobenzoate (CAS: 146335-26-4) is a substituted benzoate ester featuring a benzyloxy group at the 2-position and an iodine atom at the 5-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its synthesis involves the esterification of 2-hydroxy-5-iodobenzoic acid with methanol and oxalyl chloride, yielding the product in near-quantitative yields under reflux conditions . The benzyloxy group serves as a protective moiety for hydroxyl groups, enhancing stability during subsequent reactions, while the iodine atom acts as a leaving group in nucleophilic substitutions or transition metal-mediated couplings .

Properties

CAS No. |

146335-26-4 |

|---|---|

Molecular Formula |

C15H13IO3 |

Molecular Weight |

368.17 g/mol |

IUPAC Name |

methyl 5-iodo-2-phenylmethoxybenzoate |

InChI |

InChI=1S/C15H13IO3/c1-18-15(17)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

InChI Key |

YVAHIUJFVCAHBL-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C=CC(=C1)I)OCC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of Methyl 2-(benzyloxy)-5-iodobenzoate can be contextualized by comparing it with analogs differing in substituents, electronic effects, and reactivity. Below is a detailed analysis supported by experimental data and literature.

Substituent Variations in the 2-Position

Methyl 2-ethoxy-5-iodobenzoate (CAS: 193882-67-6)

- Structural Difference : The benzyloxy group is replaced with an ethoxy group.

- Impact: Electronic Effects: The ethoxy group is a weaker electron-donor compared to benzyloxy, slightly reducing the electron density of the aromatic ring. Reactivity: Similar utility in cross-coupling reactions, though yields may vary due to electronic modulation. No direct yield data is available, but steric and electronic differences likely influence reaction kinetics .

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (CAS: 1269461-73-5)

- Structural Difference: A methoxycarbonyl-substituted phenoxy group replaces benzyloxy.

- Impact :

Methyl 2-((4-chlorobenzoyl)oxy)-5-iodobenzoate (CAS: 1396966-21-4)

- Structural Difference : A 4-chlorobenzoyloxy group substitutes benzyloxy.

- Impact :

Halogen and Functional Group Modifications

Methyl 5-iodosalicylate (CAS: 4068-75-1)

- Structural Difference : A hydroxyl group replaces benzyloxy at the 2-position.

- Impact :

Methyl 2-amino-5-iodobenzoate (CAS: 1464091-62-0)

- Structural Difference: An amino group replaces benzyloxy.

- Impact: Electronic Effects: The strong electron-donating amino group increases ring electron density, deactivating the iodine toward electrophilic substitution but activating it for radical reactions. Application: Primarily used in synthesizing heterocycles (e.g., benzimidazoles) rather than cross-coupling reactions .

Fluorinated Analogs

Methyl 2-{[(4-fluorophenyl)methyl]oxy}-5-iodobenzoate (CAS: 1285517-41-0)

- Structural Difference : A 4-fluorobenzyloxy group replaces benzyloxy.

- Impact :

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.